molecular formula C25H19F2N3 B2555061 1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-78-8

1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2555061
CAS No.: 901020-78-8
M. Wt: 399.445
InChI Key: BUGMWDBKIVHBRW-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19F2N3 and its molecular weight is 399.445. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Optoelectronic Properties

1H-pyrazolo[3,4-b]quinoline derivatives have been extensively studied for their photophysical properties and potential applications in optoelectronics. For instance, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit unique photophysical characteristics, such as solvatochromism, acidochromism, solid state fluorescence, and charge-transfer processes. These properties enable their application in molecular logic switches and optoelectronic devices, highlighting their significance in developing advanced materials for photonic technologies (Uchacz et al., 2016).

Fluorescence and Quantum Chemical Studies

Pyrazolo[3,4-b]quinoline derivatives also demonstrate interesting fluorescence behaviors, which are critical for applications in light-emitting devices. Research has shown that certain derivatives, upon protonation, exhibit reversible quenching of fluorescence. This property is pivotal for their use in fluorescent materials, offering a pathway for the development of new organic materials with tunable emissive properties (Linping Mu et al., 2010).

Supramolecular Aggregation and Molecular Architecture

Studies on dihydrobenzopyrazoloquinolines have revealed the effect of substitution on the dimensionality of supramolecular aggregation. These investigations are crucial for understanding how molecular modifications influence the assembly and physical properties of these compounds, thereby informing the design of materials with desired characteristics for applications in nanotechnology and molecular engineering (Portilla et al., 2005).

Anticancer Activity

Iridium(III) complexes based on pyrazole-appended quinoline-based BODIPY have shown promising anticancer activity. This research indicates the potential of pyrazolo[3,4-b]quinoline derivatives in medicinal chemistry, particularly in developing new therapeutic agents with specific modes of action against cancer cells. The ability of these compounds to strongly bind with DNA and proteins further supports their application in drug design and bioimaging (Paitandi et al., 2017).

Electronic and Electroluminescent Properties

The synthesis and characterization of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines have opened new avenues in the development of novel luminophors for organic light-emitting diodes (OLEDs). By exploring the spectral properties and electroluminescence of these materials, researchers can optimize the performance of OLEDs, contributing to the advancement of display and lighting technologies (Danel et al., 2009).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3/c1-14-4-7-17(8-5-14)24-20-13-28-23-12-22(27)21(26)11-19(23)25(20)30(29-24)18-9-6-15(2)16(3)10-18/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGMWDBKIVHBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.